Boron trifluoride, isopropanol reagent 15
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Overview
Description
Boron trifluoride, isopropanol reagent 15 is a chemical compound consisting of boron trifluoride gas dissolved in isopropanol . It is commonly used as a Lewis acid catalyst in various organic synthesis reactions such as condensation, esterification, and polymerization . It is a useful Lewis acid and a versatile building block for other boron compounds .
Molecular Structure Analysis
The this compound molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 rotatable bond . The geometry of a molecule of BF3 is trigonal planar . Its D3h symmetry conforms with the prediction of VSEPR theory .Chemical Reactions Analysis
Boron trifluoride is a versatile Lewis acid that forms adducts with such Lewis bases as fluoride and ethers . It is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .Physical and Chemical Properties Analysis
Boron trifluoride is a colorless gas with a pungent, suffocating odor . It forms dense white fumes in moist air . It has a molar mass of 67.82 g/mol (anhydrous) and 103.837 g/mol (dihydrate) . It is soluble in benzene, toluene, hexane, chloroform, and methylene chloride .Scientific Research Applications
Environmental Remediation and Analysis
Boron, a component of BF3-OiPr, is a trace element in the environment that can become toxic at elevated levels. Research has explored the use of layered double hydroxides (LDHs) and their ability to remove boron species from water. These studies demonstrate the potential of BF3-OiPr in environmental remediation, particularly in treating contaminated water sources. The mechanisms for boron uptake, largely through anion exchange, highlight the versatility of boron compounds in addressing environmental challenges (Theiss, Ayoko, & Frost, 2013).
Nuclear Reactor Safety
In nuclear reactors, boron plays a crucial role in controlling reactivity due to its neutron absorption properties. Research into boron dilution accidents and boron transport models within reactors underscores the importance of boron compounds like BF3-OiPr in ensuring the safe operation of nuclear power plants. These studies contribute to our understanding of boron behavior in reactor systems, aiding in the development of safety protocols and accident prevention measures (Yu et al., 2020).
Safety and Hazards
Boron trifluoride is irritating to the skin, eyes, and mucous membranes, and highly suffocating and irritating to the respiratory system . It can cause thermal or chemical burns, which are caused by fluoroboric acid that is formed when BF3 reacts with moisture on the skin . Some safety precautions include wearing chemical goggles and acid-resistant gloves at all times, and using a full face respirator with supplied or self-contained air for prolonged exposure .
Mechanism of Action
Target of Action
Boron Trifluoride, Isopropanol Reagent 15, is a chemical compound consisting of boron trifluoride gas dissolved in isopropanol . The primary targets of this compound are organic substrates in various organic synthesis reactions . It acts as a Lewis acid catalyst , interacting with these substrates to facilitate reactions such as condensation, esterification, and polymerization .
Mode of Action
The compound interacts with its targets by accepting a pair of non-bonding electrons, a characteristic of Lewis acids . This interaction results in the formation of new bonds, facilitating the progression of the reaction . In the Suzuki–Miyaura (SM) coupling reaction, for example, the compound aids in the transmetalation process, where organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that the compound is highly reactive and must be handled with care .
Result of Action
The action of the compound results in the formation of new organic compounds. For instance, in the SM coupling reaction, it facilitates the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound forms white fumes in moist air, indicating that it may react with water . Therefore, reactions involving this compound should be carried out under controlled conditions to prevent unwanted side reactions .
Biochemical Analysis
Biochemical Properties
Boron Trifluoride, Isopropanol Reagent 15, is a useful Lewis acid and a versatile building block for other boron compounds . It initiates polymerization reactions of unsaturated compounds, such as polyethers . The compound interacts with amines, dialkyl ethers, and pyridine based on the coordination model of reaction mechanisms .
Cellular Effects
It is known to have a significant impact on various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of this compound, involves its role as a Lewis acid. It reacts with chemicals containing oxygen, nitrogen, sulfur, and other electron pair donors to form addition or coordination compounds . It also plays a crucial role in the hydroboration–oxidation reaction, cleavage and rearrangement of epoxides, esterification, and cyclization .
Temporal Effects in Laboratory Settings
It is known that the compound is a non-flammable compressed gas packaged and shipped in cylinders under high pressure .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It is used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Properties
IUPAC Name |
propan-2-ol;trifluoroborane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.BF3/c1-3(2)4;2-1(3)4/h3-4H,1-2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKTNYUQNTSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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